molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde

Cat. No. B2629821
M. Wt: 342.78
InChI Key: AYORRTAULCHBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-31398 and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis of Tetrahydroisoquinolin-4-ols : Benzaldehydes with electron-donating substituents, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can be utilized in the synthesis of 5-aryloxazolidines. These intermediates can be rearranged into tetrahydroisoquinolin-4-ols, a class of compounds with various applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).

  • Synthesis of Anti-tumor Activities in Quinazoline Derivatives : Quinazoline derivatives, synthesized using compounds including 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, have shown potential in the development of anti-tumor agents. These compounds demonstrate inhibitory effects on cell proliferation in various cancer cell lines (Li, 2015).

  • Development of Non-steroidal Anti-inflammatory and Analgesic Agents : The synthesis of novel azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones, using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, has shown potential in creating non-steroidal anti-inflammatory and analgesic agents. These compounds exhibit significant anti-inflammatory and analgesic activity compared to standard drugs (Kumar, Lal, & Rani, 2014).

  • Synthesis of N-Benzyl-β-Hydroxyphenethylamines : Benzaldehydes, including derivatives like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, can react to form intermediates which then undergo ring-opening to yield N-benzyl-β-hydroxyphenethylamines. These are valuable in the preparation of tetrahydroisoquinolines, which have applications in various fields of chemical research (Moshkin & Sosnovskikh, 2013).

Biochemical and Pharmaceutical Research

  • Synthesis of Novel Quinazolin-4 (3H)-one with Triazoles Moiety : Compounds synthesized using 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde can be useful in the development of novel quinazolin-4 (3H)-ones. These have potential applications in the pharmaceutical industry due to their unique structural and functional properties (Xi, 2014).

  • Development of Heterocyclic Azomethine Compounds as Analytical Reagents : Derivatives of benzaldehydes, like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde, are used in synthesizing heterocyclic azomethine compounds. These compounds have potential as analytical reagents in various chemical analyses (Otomo & Kodama, 1973).

  • Synthesis of Quinoxaline Derivatives for Antimicrobial Activities : The synthesis of quinoxaline derivatives using compounds like 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde has been explored for potential antimicrobial activities. These synthesized compounds show promising results against various microbial strains (Singh et al., 2010).

properties

IUPAC Name

5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORRTAULCHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde

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